5-Methylpyrazolo[1,5-A]pyridine
Overview
Description
5-Methylpyrazolo[1,5-A]pyridine is a type of N-heterocyclic compound . It has a molecular weight of 176.17 . The IUPAC name for this compound is 5-methylpyrazolo [1,5-a]pyridine .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
Molecular Structure Analysis
The structural motif of pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology . They have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . . The storage temperature is at room temperature .
Scientific Research Applications
Chemical Synthesis and Reactivity
5-Methylpyrazolo[1,5-a]pyridine and its derivatives are explored for various synthesis and reactivity characteristics. For example, 2-Methylpyrazolo[1,5-a]pyridin-5-ol and related compounds exhibit distinctive behaviors in N-alkylation and electrophilic substitution reactions, showing a preference for specific substitutions and transformations (Brown & McGeary, 1994). Additionally, studies on the synthesis and tautomerism of 2-hydroxypyrazolo[1,5-a]pyridine reveal its reactivity towards nitrosation, nitration, and bromination (Ochi, Miyasaka, Kanada & Arakawa, 1976).
Pharmaceutical Interest
Compounds like pyrazolo[1,5-a]pyrimidines, a division of this compound derivatives, attract wide pharmaceutical interest due to their antitrypanosomal activity and properties as antimetabolites in purine biochemical reactions (Abdelriheem, Zaki & Abdelhamid, 2017).
Analgesic Properties
Some derivatives of this compound have been synthesized to explore their potential analgesic properties. For example, the synthesis and evaluation of 4-arylhydrazone 1-H pyrazole [3,4-b] pyridine derivatives have been studied for their analgesic profile (Gaston et al., 1996).
Adenosine Receptor Inhibition
The synthesis of 4-aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters has been researched for their binding affinity at various adenosine receptors, showing high affinity and selectivity, particularly toward the A1 receptor subtype. This demonstrates the compound's relevance in medicinal chemistry (Manetti et al., 2005).
Fluorescence Properties
Some derivatives of this compound, such as 2,4-substituted pyrazolo[1,5-a]pyridines, exhibit fluorescence properties in both dilute solution and solid state, making them of interestin optical and material sciences. The synthesis of these derivatives by one-pot tandem reactions under mild conditions has been studied, highlighting their potential in developing fluorescent materials (Wang et al., 2015).
Biological Activity and Platelet Aggregation Inhibition
Research on 3-substituted pyrazolo[1,5-a]pyridine derivatives has shown inhibitory activity on platelet aggregation, surpassing even common drugs like aspirin in some cases. This finding suggests potential therapeutic applications in treating conditions related to platelet aggregation (Awano, Suzue & Segawa, 1986).
Antitumor and Antimicrobial Activities
Enaminones, used as building blocks for synthesizing substituted pyrazoles, including those containing the this compound structure, have been found to exhibit both antitumor and antimicrobial activities. This makes them relevant in the development of new pharmaceutical compounds (Riyadh, 2011).
Safety and Hazards
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been identified as strategic compounds for optical applications . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Properties
IUPAC Name |
5-methylpyrazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-3-5-10-8(6-7)2-4-9-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUAJRFGCWDEKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=NN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559359 | |
Record name | 5-Methylpyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104468-72-6 | |
Record name | 5-Methylpyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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